[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Description
This compound belongs to the rhodanine-3-acetic acid (RAA) derivative family, characterized by a thiazolidinone core substituted with a benzylidene group and an acetic acid side chain. The (5Z)-configuration indicates the stereochemistry of the benzylidene moiety, critical for its biological activity. The 4-fluorobenzylidene substituent enhances electronic properties and binding interactions, making it a candidate for antimicrobial, antifungal, and enzyme inhibitory applications. Its synthesis typically involves Knoevenagel condensation between rhodanine-3-acetic acid and 4-fluorobenzaldehyde under microwave or conventional heating .
Properties
Molecular Formula |
C12H8FNO3S2 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C12H8FNO3S2/c13-8-3-1-7(2-4-8)5-9-11(17)14(6-10(15)16)12(18)19-9/h1-5H,6H2,(H,15,16)/b9-5- |
InChI Key |
HNNIYYQDBWHDCQ-UITAMQMPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC(=O)O)F |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Conventional Heating with Acid Catalysts
The Knoevenagel condensation between 4-fluorobenzaldehyde and rhodanine-3-acetic acid is a foundational method. Typical conditions include:
-
Catalyst : Piperidine or sodium acetate in glacial acetic acid
-
Solvent : Ethanol or acetic acid
-
Temperature : Reflux (80–120°C)
-
Reaction Time : 4–7 hours
Mechanism : The aldehyde undergoes nucleophilic attack by the active methylene group of rhodanine-3-acetic acid, followed by dehydration to form the benzylidene derivative. The reaction exclusively produces the thermodynamically stable Z-isomer due to steric and electronic factors.
Representative Procedure:
-
Mix 4-fluorobenzaldehyde (1 mmol), rhodanine-3-acetic acid (1 mmol), and sodium acetate (1 mmol) in glacial acetic acid (1 mL).
-
Reflux for 6 hours.
-
Cool, pour into ice water, filter, and recrystallize from ethanol.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times (from hours to minutes) and improves yields. Key parameters include:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 4–7 hours | 1–4 minutes |
| Temperature | 80–120°C | 70–150°C |
| Catalyst | Piperidine/AcONa | Piperidine/AcONa |
| Yield | 75–85% | 85–95% |
-
Catalyst : Piperidine (0.1 eq) + acetic acid (0.1 eq)
-
Solvent : Ethanol (open vessel) or glacial acetic acid (closed vessel)
-
Microwave Power : 90–200 W
Multicomponent Reactions: Passerini and Ugi Pathways
Passerini Reaction with TMG-SiO₂ Nanoparticles
A three-component Passerini reaction facilitates rapid synthesis:
-
Components :
-
Rhodanine-3-acetic acid
-
4-Fluorobenzaldehyde
-
tert-Butyl isocyanide
-
-
Catalyst : TMG-SiO₂ nanoparticles (10 mol%)
-
Solvent : Tetrahydrofuran (THF)
-
Conditions : 70°C, 30–50 minutes
Advantages :
-
Avoids intermediate isolation.
-
High regioselectivity for the Z-isomer.
Comparative Analysis of Synthetic Methods
Reaction Efficiency and Yield
| Method | Time | Yield (%) | Isomer Selectivity |
|---|---|---|---|
| Conventional Knoevenagel | 4–7 hours | 75–85 | Z only |
| Microwave Knoevenagel | 1–4 minutes | 85–95 | Z only |
| Passerini Reaction | 30–50 min | 80–85 | Z only |
Catalyst and Solvent Optimization
-
Sodium Acetate in Acetic Acid : Ideal for large-scale synthesis due to low cost.
-
Piperidine in Ethanol : Preferred for microwave methods, offering faster kinetics.
-
TMG-SiO₂ Nanoparticles : Enhances Passerini reaction rates but requires specialized catalysts.
Characterization and Spectral Data
Key Spectral Features :
-
IR : ν 1710 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-F stretch).
-
¹H NMR (DMSO-d₆) : δ 7.71 (s, 1H, CH=C), 4.00 (s, 2H, CH₂COOH), 7.53 (m, 4H, Ar-H).
-
¹³C NMR : δ 167.5 (C=O), 130.2 (C-F), 121.8 (CH=C).
Purity and Isomer Confirmation
Industrial-Scale Considerations
Cost-Effective Synthesis
Chemical Reactions Analysis
Types of Reactions
[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under reflux conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
Aldose Reductase Inhibition
One of the primary applications of [(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is its role as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. A study highlighted that compounds in this class exhibit potent inhibitory activity against aldose reductase (IC50 values in the submicromolar range) and showed promise as therapeutic agents for diabetes-related complications .
Antifungal Activity
Research has demonstrated that derivatives of thiazolidinone compounds, including those structurally related to [(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid, possess antifungal properties. These compounds have been evaluated for their efficacy against various fungal strains, providing a potential avenue for developing new antifungal therapies .
Cytotoxicity and Antiproliferative Effects
Studies have also investigated the cytotoxic effects of this compound on cancer cell lines. The results indicated low antiproliferative activity against HepG2 cells, suggesting that while it may not be a potent anticancer agent, further structural modifications could enhance its efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications to the thiazolidinone core can significantly influence the biological activity of these compounds. For instance, variations in substituents on the aromatic ring have been shown to affect both aldose reductase inhibition and cytotoxicity profiles. This insight is crucial for designing more effective derivatives with improved selectivity and potency .
Case Study 1: Aldose Reductase Inhibition
In a comparative study with epalrestat, a clinically used aldose reductase inhibitor, certain derivatives demonstrated over five times greater potency than epalrestat. Molecular docking simulations identified key interactions within the enzyme's binding site, providing a basis for further optimization of these compounds .
Case Study 2: Antifungal Efficacy
In vitro assays conducted on several thiazolidinone derivatives revealed varying degrees of antifungal activity against strains such as Candida albicans and Aspergillus niger. The results suggest that specific structural features are critical for enhancing antifungal efficacy and warrant further investigation into their mechanisms .
Mechanism of Action
The mechanism of action of [(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their biological activities:
Structural and Functional Insights:
Electronic Effects: Fluorine’s electronegativity in the target compound increases polarity, improving solubility and target binding compared to non-halogenated analogs like the pyridinyl derivative .
Substituent Diversity : Brominated or ethoxy-substituted analogs (e.g., ) exhibit enhanced antibacterial activity due to stronger hydrophobic interactions with bacterial proteins. In contrast, the target compound’s 4-fluoro group may prioritize metabolic stability over potency .
Antifungal Specificity : The pyridinyl derivative’s antifungal superiority over the target compound highlights the role of aromatic nitrogen in disrupting fungal cell membranes .
Thermal Stability: Derivatives with bulkier substituents (e.g., 4-dimethylaminobenzylidene) show enhanced thermal stability when incorporated into polymers, suggesting formulation advantages for drug delivery .
Research Findings and Implications
- Antimicrobial Activity : Molecular dynamics simulations of related brominated RAA derivatives (e.g., compound 2 in ) reveal stable binding to Mycobacterium tuberculosis shikimic acid kinase (MtSK), with solvent-accessible surface area (SASA) mutations influencing efficacy . The target compound’s fluorine may reduce off-target interactions compared to bromine.
- Enzyme Inhibition: The 4-hydroxy-3-methoxy analog () inhibits aldose reductase (IC₅₀ = 0.42 µM), outperforming non-polar substituents due to hydrogen bonding with catalytic residues .
Biological Activity
[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a thiazolidinone derivative notable for its diverse biological activities. This compound, characterized by its unique molecular structure, has been the subject of various studies aimed at understanding its pharmacological potential.
- Molecular Formula : C₁₂H₈FNO₃S₂
- Molecular Weight : 297.33 g/mol
- CAS Number : 7344192 .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets. Notably, it has been evaluated for its inhibitory effects on aldose reductase (ALR2), an enzyme implicated in diabetic complications. Research indicates that derivatives of this compound exhibit potent inhibitory action against ALR2 with submicromolar IC₅₀ values, suggesting a significant potential for therapeutic applications in diabetes management .
1. Aldose Reductase Inhibition
A study highlighted the compound's role as a potent inhibitor of aldose reductase, comparing its efficacy to that of epalrestat, a clinically used inhibitor. The compound demonstrated a mixed-type inhibition mechanism and was found to have a selectivity factor comparable to epalrestat .
2. Anticancer Properties
Research has also explored the anticancer effects of related compounds. For instance, derivatives similar to [(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid have shown cytotoxic effects across various cancer cell lines, decreasing cell viability and inducing apoptosis through mechanisms involving reactive oxygen species (ROS) modulation .
3. Antifungal Activity
The antifungal properties of thiazolidinone derivatives have been investigated, with some compounds demonstrating significant inhibition against various fungal strains such as Candida species . However, the specific activity of [(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid in this regard requires further exploration.
Structure-Activity Relationship (SAR)
The structure of [(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid allows for modifications that could enhance its biological activity. SAR studies suggest that alterations to the thiazolidine ring or substituents on the benzylidene group may improve selectivity and efficacy against targeted enzymes .
Comparative Analysis of Biological Activity
| Compound Name | Biological Activity | IC₅₀ (µM) | Notes |
|---|---|---|---|
| Epalrestat | Aldose reductase inhibitor | ~0.9 | Clinically used; benchmark for comparison |
| [(5Z)-(5-pyrazin-2-ylalkylidene)]acetic acid | Aldose reductase inhibitor | <0.15 | More potent than epalrestat |
| [(5Z)-(5-benzylidene)]acetic acid | Antifungal activity | >500 | Limited antifungal efficacy |
Case Studies
Several studies have focused on the biological activities of thiazolidinone derivatives, particularly their role in managing diabetes-related complications and their potential as anticancer agents:
- Aldose Reductase Study : A comparative analysis revealed that certain derivatives exhibited over five times the potency of epalrestat against ALR2 .
- Cytotoxicity Assessment : In vitro studies indicated that related compounds significantly reduced cell proliferation in various cancer cell lines while modulating ROS levels .
- Antifungal Evaluation : Limited antifungal activity was observed against Candida species; further investigations are warranted to elucidate the mechanisms involved .
Q & A
Q. What are the standard synthetic routes for [(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid, and how can reaction conditions be optimized?
The compound is typically synthesized via Knoevenagel condensation between 4-fluorobenzaldehyde and rhodanine derivatives (e.g., rhodanine-3-acetic acid). Key steps include:
- Reagent ratios : Equimolar amounts of aldehyde and rhodanine derivatives, with anhydrous sodium acetate as a base catalyst .
- Solvent system : Acetic acid under reflux (1–7 hours), monitored by TLC for reaction completion .
- Purification : Recrystallization from acetic acid or DMF-acetic acid mixtures yields pure products (melting points: 226–228°C) .
Optimization may involve microwave-assisted synthesis to reduce reaction time (30–50 minutes vs. 7 hours) and improve yields (up to 96%) .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- UV-Vis : λmax ~388 nm (conjugated enone system) .
- IR : Peaks at 3398 cm<sup>-1</sup> (C-OH), 1706 cm<sup>-1</sup> (C=O), and 758 cm<sup>-1</sup> (C=S) confirm functional groups .
- HPLC : Reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% TFA) ensure purity (>98%) .
- NMR : <sup>1</sup>H NMR (DMSO-d6) shows characteristic signals for the 4-fluorobenzylidene moiety (δ 7.2–7.8 ppm) and thiazolidinone protons (δ 4.2–4.5 ppm) .
Q. How is the antifungal/antibacterial activity of this compound evaluated in preliminary assays?
- Microdilution assays : Minimum inhibitory concentration (MIC) tests against Candida albicans or Staphylococcus aureus using serial dilutions (e.g., 0.5–64 µg/mL) .
- Zone of inhibition : Agar diffusion assays with compound-loaded discs (10–50 µg/disc) .
- Controls : Fluconazole or ampicillin as positive controls; solvent-only as negative .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Key SAR insights:
- Substituent effects : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance antifungal activity by increasing electrophilicity at the thiazolidinone core .
- Lipophilicity : RP-HPLC-derived log P values (e.g., 3.5–4.3) correlate with membrane permeability; bulky groups (e.g., tert-butyl) may reduce bioavailability .
- Z-configuration : The (5Z)-stereochemistry is critical for binding to fungal lanosterol demethylase, confirmed by X-ray crystallography .
Methodology : Synthesize analogs via substituent variation (e.g., 4-Cl, 4-NO2) and compare IC50 values in dose-response assays .
Q. What computational strategies are used to predict binding modes and target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with Mycobacterium tuberculosis shikimate kinase (PDB: 3NY5). Focus on hydrogen bonding with Arg<sup>58</sup> and hydrophobic contacts with Phe<sup>79</sup> .
- Molecular dynamics (MD) : GROMACS simulations (100 ns) assess stability of ligand-protein complexes (RMSD <2.0 Å) and binding free energy (MM-PBSA calculations) .
- ADMET prediction : SwissADME or pkCSM to optimize pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Case example : High in vitro antifungal activity but poor in vivo efficacy may stem from:
- Metabolic instability : Incubate with liver microsomes to identify degradation products (LC-MS) .
- Solubility limitations : Use log S calculations or experimental shake-flask methods to guide formulation (e.g., PEG-based nanoemulsions) .
- Off-target effects : RNA-seq or proteomics of treated fungal cells to identify unintended pathways .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
